Dibutylmagnesium
Overview
Description
Dibutylmagnesium is an organometallic chemical compound of magnesium. Its chemical formula is C8H18Mg . The pure substance is a waxy solid and is commercially marketed as a solution in heptane .
Synthesis Analysis
Dibutylmagnesium can be obtained by the reaction of butyllithium with magnesium butylchloride and subsequent addition of magnesium 2-ethylhexanoate . It can also be prepared by hydrogenation of magnesium, followed by reaction with 1-butene . Another method involves using 2-chlorobutane, magnesium powder, and n-butyllithium .Molecular Structure Analysis
The molecular structure of Dibutylmagnesium is represented by the SMILES stringCCC[CH2-].CCC[CH2-].[Mg+2]
. Its InChI key is KJJBSBKRXUVBMX-UHFFFAOYSA-N
. Chemical Reactions Analysis
Dibutylmagnesium is used as a convenient reagent for the preparation of organomagnesium compounds . It can be effectively decomposed to produce MgH2 and Mg metal for applications such as hydrogen storage, single site catalysis, and powder metallurgy .Physical And Chemical Properties Analysis
Dibutylmagnesium has a molar mass of 138.53 and appears as a waxy solid . It has a density of 0.713 g/mL at 25°C .Scientific Research Applications
Synthesis of Organomagnesium Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: Dibutylmagnesium is used as a convenient reagent for the preparation of organomagnesium compounds .
- Methods of Application: Dibutylmagnesium can be obtained by reaction of butyllithium with magnesium butylchloride and subsequent addition of magnesium 2-ethylhexanoate . It can also be prepared by hydrogenation of magnesium, followed by reaction with 1-butene .
- Results or Outcomes: The synthesis of organomagnesium compounds using Dibutylmagnesium allows for the creation of a variety of organometallic compounds, which have numerous applications in organic synthesis .
Deprotection of Aromatic and Aliphatic Benzyl Thioethers
- Scientific Field: Organic Chemistry .
- Application Summary: Dibutylmagnesium solution can be used as a reagent for the deprotection of aromatic and aliphatic benzyl thioethers to synthesize corresponding benzylthiols .
- Methods of Application: The deprotection process involves the use of Dibutylmagnesium solution in the presence of titanocene dichloride .
- Results or Outcomes: The result of this application is the synthesis of benzylthiols from benzyl thioethers .
Catalyst for Polymerization
- Scientific Field: Polymer Chemistry.
- Application Summary: Dibutylmagnesium can act as a catalyst for the polymerization of various monomers.
- Methods of Application: Dibutylmagnesium initiates the polymerization process by activating the monomer and facilitating the formation of polymer chains.
- Results or Outcomes: The result of this application is the synthesis of polymers from various monomers.
Preparation of Organomagnesium Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: Dibutylmagnesium is used as a reagent for the preparation of organomagnesium compounds .
- Methods of Application: Dibutylmagnesium can be prepared using 2-chlorobutane, magnesium powder, and n-butyllithium .
- Results or Outcomes: The result of this application is the synthesis of a variety of organomagnesium compounds .
Synthesis of Enantioenriched Nitrogen-containing Heterocyclic Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: Dibutylmagnesium can be used as a catalyst to synthesize enantioenriched nitrogen-containing heterocyclic derivatives .
- Methods of Application: The synthesis involves the asymmetric ring-opening reaction of aziridines with substituted tetrazoles in the presence of chiral ligand .
- Results or Outcomes: The result of this application is the synthesis of enantioenriched nitrogen-containing heterocyclic derivatives .
Synthesis of Magnesium Hydride
- Scientific Field: Inorganic Chemistry .
- Application Summary: Dibutylmagnesium can be used in the synthesis of magnesium hydride .
- Methods of Application: The synthesis involves the reaction of phenylsilane and dibutylmagnesium .
- Results or Outcomes: The result of this application is the synthesis of magnesium hydride .
Safety And Hazards
Dibutylmagnesium is highly flammable and may form combustible dust concentrations in air . In contact with water, it releases flammable gases which may ignite spontaneously . It may be fatal if swallowed and enters airways, and causes severe skin burns and eye damage . It may also cause drowsiness or dizziness .
Relevant Papers One relevant paper discusses the synthesis and structures of some main group complexes of the sterically hindered N, N′-bis (2,6-diisopropylphenyl)-4-toluamidinate ligand . The treatment of HDippAm with nbutyllithium (1∶1) or dibutylmagnesium (2∶1) in THF at low temperature results in clean alkane elimination to give compounds devoid of the FTIR stretches (Nujol) and 1 H NMR resonances (C6D6) attributable to the N–H moiety of the parent ligand .
properties
IUPAC Name |
magnesium;butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBSBKRXUVBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061590 | |
Record name | Magnesium, dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylmagnesium | |
CAS RN |
1191-47-5, 81065-77-2 | |
Record name | Magnesium, dibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 81065-77-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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